Cyclosporin A acetate-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C64H113N11O13 |

|---|---|

Poids moléculaire |

1248.7 g/mol |

Nom IUPAC |

[(E,1R,2R)-5,6,6,6-tetradeuterio-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate |

InChI |

InChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1/i1D3,26D |

Clé InChI |

KUSICUWKCBCAHV-UWDCJETPSA-N |

SMILES isomérique |

[2H]/C(=C\C[C@@H](C)[C@H]([C@H]1C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)OC(=O)C)/C([2H])([2H])[2H] |

SMILES canonique |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

Cyclosporin A Acetate-d4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Deuterated Immunosuppressant Analog for Advanced Analytical Applications

Abstract

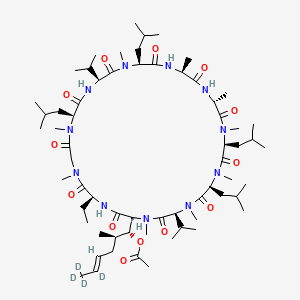

Cyclosporin A acetate-d4 is a deuterated analog of Cyclosporin A, a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, its primary application as an internal standard in quantitative mass spectrometry, and the underlying mechanism of action of its parent compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by Cyclosporin A and outlines a typical experimental workflow for its application in a research or clinical setting.

Introduction

Cyclosporin A is a cyclic polypeptide consisting of 11 amino acids, originally isolated from the fungus Tolypocladium inflatum. Its potent immunosuppressive properties are primarily mediated through the inhibition of calcineurin, a key phosphatase involved in T-cell activation. Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A is crucial to ensure efficacy while minimizing toxicity.

This compound is a stable isotope-labeled version of Cyclosporin A acetate. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. Its use improves the accuracy and precision of Cyclosporin A quantification in complex biological matrices by correcting for variations in sample preparation and instrument response.

Chemical and Physical Properties

This compound is structurally identical to Cyclosporin A acetate, with the exception of four hydrogen atoms being replaced by deuterium.

| Property | Value | Reference |

| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 1248.67 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | Typically >98% | --INVALID-LINK-- |

| Solubility | Soluble in DMSO and ethanol. Insoluble in water. | --INVALID-LINK-- |

| Storage | Store at -20°C | --INVALID-LINK-- |

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. This pathway is central to the activation of T-lymphocytes, which play a critical role in the adaptive immune response.

The mechanism can be summarized in the following steps:

-

Complex Formation: Cyclosporin A enters the cytoplasm of a T-cell and binds to its intracellular receptor, cyclophilin.

-

Calcineurin Inhibition: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.

-

NFAT Dephosphorylation Prevention: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.

-

Inhibition of Nuclear Translocation: Phosphorylated NFAT cannot translocate from the cytoplasm to the nucleus.

-

Suppression of Gene Transcription: The absence of nuclear NFAT prevents the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).

-

Reduced T-Cell Proliferation: IL-2 is a crucial growth factor for T-cells. The inhibition of its production leads to a decrease in T-cell proliferation and a dampening of the immune response.

Application in Quantitative Analysis: LC-MS/MS

The primary application of this compound is as an internal standard (IS) for the quantification of Cyclosporin A in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Experimental Protocols

Below are representative protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.

This is a common and rapid method for sample cleanup.

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control sample.

-

Addition of Internal Standard and Precipitating Agent: Add 200 µL of a precipitating reagent (e.g., methanol or acetonitrile containing a known concentration of this compound, often with zinc sulfate to enhance protein precipitation).

-

Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following are typical LC conditions for the separation of Cyclosporin A.

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 or Phenyl-Hexyl reversed-phase column (e.g., 50 x 2.1 mm, <3 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium acetate |

| Gradient | A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 50 - 60 °C |

| Injection Volume | 5 - 20 µL |

A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode for quantification.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Cyclosporin A | Q1: m/z 1202.8 -> Q3: m/z 1184.8 (Ammonium adduct) |

| This compound | Q1: m/z 1249.9 -> Q3: m/z 1191.9 (Ammonium adduct) |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Quantitative Data

The use of this compound as an internal standard allows for the generation of highly reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for Cyclosporin A quantification.

| Parameter | Typical Value |

| Linearity Range | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 5 - 10 ng/mL |

| Intra-assay Precision (%CV) | < 10% |

| Inter-assay Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Pharmacokinetics and the Impact of Deuteration

The pharmacokinetic properties of Cyclosporin A are complex and highly variable among individuals. It is a lipophilic molecule with variable oral bioavailability. Metabolism is extensive and occurs primarily in the liver via the cytochrome P450 3A4 (CYP3A4) enzyme system.

Deuteration, the substitution of hydrogen with deuterium, can potentially alter the pharmacokinetic profile of a drug. This is due to the "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic processes that involve the cleavage of this bond. This can lead to:

-

Reduced rate of metabolism

-

Increased plasma exposure (AUC)

-

Longer half-life

-

Altered metabolite profiles

Experimental Workflow

The following diagram illustrates a typical workflow for the therapeutic drug monitoring of Cyclosporin A in a clinical or research laboratory, from sample receipt to data analysis and reporting.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties of Cyclosporin A Acetate-d4

This technical guide provides a comprehensive overview of the core chemical properties, analytical methodologies, and mechanisms of action related to this compound. This deuterated analog of Cyclosporin A acetate serves as a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Core Chemical and Physical Properties

This compound is a deuterated and acetylated derivative of Cyclosporin A, a potent immunosuppressant. The introduction of deuterium atoms provides a stable isotopic label, making it ideal for use in mass spectrometry-based quantification, while the acetate group modifies its biological activity, rendering it a non-immunosuppressive analog.[1]

Data Presentation: Quantitative Properties

| Property | Value | Citations |

| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | [1][2][3] |

| Molecular Weight | 1248.67 g/mol | [1][3][4] |

| Accurate Mass | 1247.88 Da | [3][5] |

| Appearance | White to off-white solid | [6][7][8] |

| Purity (Typical) | >97% (by HPLC) | [7] |

| Isotopic Purity | >98% atom D | [7] |

| Storage Temperature | -20°C (long-term) | [4][8] |

| Parent Drug | Cyclosporine | [2] |

Synonyms: 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic-d4 acid] Cyclosporin A; B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4.[1][7][9]

Experimental Protocols

The quantification and analysis of Cyclosporin A and its analogs are critical in both research and clinical settings. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the reference methods for accurate determination.[10][11]

Protocol: Quantification of Cyclosporin Analogs by LC-MS/MS

This protocol outlines a general procedure for the analysis of Cyclosporin A using a deuterated internal standard like this compound.

1. Sample Preparation (Whole Blood):

-

A 20 µL aliquot of EDTA-anticoagulated whole blood is mixed with 400 µL of a sample pretreatment reagent.[12]

-

This reagent typically consists of 0.05 M zinc sulfate and the internal standard (e.g., this compound) at a known concentration (e.g., 30.0 ng/mL) in a 50% methanol/water solution.[12] Zinc sulfate is used for protein precipitation.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for injection into the LC-MS/MS system.

2. Chromatographic Separation (HPLC):

-

Column: A reverse-phase column (e.g., C18) is commonly used.[13]

-

Mobile Phase: A gradient elution is typically employed.

-

Flow Rate: A typical flow rate is 0.5 mL/min.[12]

-

Gradient Program: The gradient starts with a certain percentage of Buffer B, ramps up to a high percentage to elute the analyte, and then returns to the initial conditions to re-equilibrate the column for the next injection.[12]

-

Column Temperature: Maintained at an elevated temperature (e.g., 50-75°C) to improve peak shape and reduce viscosity.[13][14]

3. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is used.[12]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (Cyclosporin A) and the internal standard (this compound).

-

Data Analysis: The concentration of Cyclosporin A in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from samples with known concentrations.

Experimental Workflow Diagram

Caption: Workflow for LC-MS/MS quantification of Cyclosporin A.

Mechanism of Action: Signaling Pathways

While this compound is considered non-immunosuppressive, its parent compound, Cyclosporin A, exerts its effects by inhibiting key signaling pathways in T-cells. The primary mechanism involves the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[15][16]

-

Complex Formation: Cyclosporin A enters the cytoplasm of a T-lymphocyte and binds to its intracellular receptor, cyclophilin.[17][18]

-

Calcineurin Inhibition: The resulting Cyclosporin A-cyclophilin complex binds to and inhibits calcineurin.[15][16]

-

NFAT Dephosphorylation Block: Calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[15][18]

-

Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate into the nucleus. This blockage prevents the transcription of genes for crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[17][19]

-

Suppression of T-Cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, which is the basis of Cyclosporin A's immunosuppressive effect.[16][17]

In addition to the calcineurin/NFAT pathway, Cyclosporin A has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its specific inhibition of T-cell activation.[16]

Signaling Pathway Diagram

References

- 1. scbt.com [scbt.com]

- 2. Cyclosporine A-D4 Acetate - Acanthus Research [acanthusresearch.com]

- 3. Cyclosporin A-d4 Acetate (Major) | LGC Standards [lgcstandards.com]

- 4. This compound|COA [dcchemicals.com]

- 5. Cyclosporin A-d4 Acetate (Major) | LGC Standards [lgcstandards.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. esschemco.com [esschemco.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Cyclosporin A-D4 Acetate [artis-standards.com]

- 10. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to the Core Mechanism of Action of Cyclosporin A Acetate-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases. Its deuterated analog, Cyclosporin A acetate-d4, serves as a valuable tool in pharmacokinetic and pharmacodynamic studies, allowing for precise quantification and metabolic tracking without altering the fundamental mechanism of action. This technical guide provides a detailed exploration of the core mechanism by which Cyclosporin A and its deuterated form exert their immunosuppressive effects, focusing on the molecular interactions and signaling pathways involved.

Core Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway

The primary immunosuppressive activity of Cyclosporin A is mediated through the inhibition of the calcium-calmodulin-dependent phosphatase, calcineurin. This inhibition is not direct but occurs via the formation of a high-affinity complex with an intracellular receptor, cyclophilin. The resulting Cyclosporin A-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity.

Calcineurin plays a pivotal role in the activation of T-lymphocytes by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. In its phosphorylated state, NFAT resides in the cytoplasm. Upon T-cell receptor (TCR) stimulation and the subsequent rise in intracellular calcium levels, calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus. Within the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to induce the transcription of a battery of genes essential for T-cell activation and proliferation, most notably Interleukin-2 (IL-2).

By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NFAT.[1][2][3] Consequently, NFAT remains in the cytoplasm, and the transcription of IL-2 and other critical cytokines is suppressed. This blockade of cytokine gene expression ultimately leads to the inhibition of T-cell proliferation and the dampening of the immune response.

Signaling Pathway Diagram

Caption: Cyclosporin A signaling pathway.

Quantitative Data

The interaction of Cyclosporin A with its molecular targets has been quantified in numerous studies. The following tables summarize key quantitative data for the binding of Cyclosporin A to cyclophilin and the inhibition of calcineurin.

| Binding Interaction | Ligand | Protein | Dissociation Constant (Kd) | Reference |

| Cyclosporin A Binding | Cyclosporin A | Cyclophilin A | 13 - 36.8 nM | [4][5] |

| Cyclosporin A | Cyclophilin B | 9.8 nM | [4] | |

| Cyclosporin A | Cyclophilin C | 90.8 nM | [4] |

| Enzyme Inhibition | Inhibitor | Enzyme | IC50 | Cell/Tissue Type | Reference |

| Calcineurin Inhibition | Cyclosporin A | Calcineurin | ~30 nM | Glucagon-expressing cell line | [1] |

| Cyclosporin A | Calcineurin | 7.5 ng/mL (~6.2 nM) | Murine Peripheral Blood Lymphocytes (PBL) | [2] | |

| Cyclosporin A | Calcineurin | 24.4 ng/mL (~20.3 nM) | Murine Spleen Cell Suspension (SCS) | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of Cyclosporin A.

Cyclosporin A - Cyclophilin Binding Assay (Fluorescence Spectroscopy)

This protocol is based on the intrinsic tryptophan fluorescence of cyclophilin A, which is altered upon binding to Cyclosporin A.

Objective: To determine the binding affinity (Kd) of Cyclosporin A for cyclophilin A.

Materials:

-

Recombinant human cyclophilin A

-

Cyclosporin A

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl

-

Fluorometer

Procedure:

-

Prepare a stock solution of Cyclosporin A in DMSO.

-

Dilute the recombinant cyclophilin A in the assay buffer to a final concentration of 200 nM.

-

Place the cyclophilin A solution in a quartz cuvette and measure the baseline intrinsic tryptophan fluorescence (excitation at 280 nm, emission at 340 nm).

-

Add small aliquots of the Cyclosporin A stock solution to the cuvette, ensuring the final DMSO concentration remains constant (e.g., 1.7%).

-

After each addition, mix gently and allow the system to equilibrate for 5 minutes.

-

Measure the fluorescence intensity after each addition of Cyclosporin A.

-

Correct the measured fluorescence intensities for dilution.

-

Plot the change in fluorescence intensity as a function of the Cyclosporin A concentration.

-

Fit the data to a sigmoidal binding curve to determine the equilibrium dissociation constant (Kd).

Calcineurin Phosphatase Activity Assay (Colorimetric)

This assay measures the phosphatase activity of calcineurin by detecting the release of free phosphate from a specific phosphopeptide substrate.

Objective: To determine the IC50 of Cyclosporin A for the inhibition of calcineurin phosphatase activity.

Materials:

-

Recombinant active calcineurin

-

RII phosphopeptide substrate

-

Calcineurin Assay Buffer (containing calmodulin)

-

Cyclosporin A

-

Malachite Green-based phosphate detection reagent

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Cyclosporin A in the Calcineurin Assay Buffer.

-

In a 96-well plate, add the Calcineurin Assay Buffer to each well.

-

Add the diluted Cyclosporin A or vehicle control to the appropriate wells.

-

Add a fixed amount of active calcineurin to each well (except for the no-enzyme control).

-

Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the RII phosphopeptide substrate to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green-based reagent. This reagent will react with the free phosphate released by calcineurin activity to produce a colorimetric signal.

-

Allow the color to develop for 20-30 minutes at room temperature.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

-

Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the logarithm of the Cyclosporin A concentration.

-

Calculate the IC50 value from the dose-response curve.

NFAT Reporter Gene Assay

This cell-based assay measures the activity of the NFAT signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NFAT-responsive promoter.

Objective: To assess the inhibitory effect of Cyclosporin A on NFAT-mediated gene transcription.

Materials:

-

Jurkat T-cells stably transfected with an NFAT-luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin for T-cell stimulation.

-

Cyclosporin A.

-

Luciferase assay reagent.

-

96-well cell culture plate.

-

Luminometer.

Procedure:

-

Seed the NFAT-reporter Jurkat cells into a 96-well plate at a density of 4 x 10^5 cells/well.

-

Prepare various concentrations of Cyclosporin A in the cell culture medium.

-

Pre-treat the cells with the different concentrations of Cyclosporin A or vehicle control for 30 minutes.

-

Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) to activate the NFAT pathway. Include an unstimulated control.

-

Incubate the plate at 37°C in a CO2 incubator for 6 hours.

-

After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

-

Plot the percentage of inhibition of NFAT-driven luciferase expression as a function of the Cyclosporin A concentration to determine its inhibitory effect.[6]

Experimental Workflow Diagram

References

- 1. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immunophilins may limit calcineurin inhibition by cyclosporine and tacrolimus at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclosporin A and its Deuterated Analog, Cyclosporin A acetate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of non-labeled Cyclosporin A and its deuterated analog, Cyclosporin A acetate-d4. It delves into their core properties, mechanisms of action, and applications, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.

Introduction

Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2][3][4] Its deuterated counterpart, this compound, serves a critical but distinct role in the analytical realm, primarily as an internal standard for the accurate quantification of Cyclosporin A in biological matrices using mass spectrometry.[5][6] This guide will explore the fundamental characteristics of both molecules, highlighting their similarities and key differences.

Physicochemical Properties

Cyclosporin A is a cyclic polypeptide composed of 11 amino acids, characterized by its lipophilic nature and poor aqueous solubility.[7][8] These properties influence its formulation and bioavailability.[7][8] this compound is a stable isotope-labeled version of Cyclosporin A, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a slightly higher molecular weight but does not significantly alter its overall physicochemical properties, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Comparison of Physicochemical Properties

| Property | Non-labeled Cyclosporin A | This compound |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₄H₁₀₉D₄N₁₁O₁₃ |

| Molecular Weight | ~1202.6 g/mol [9] | ~1248.67 g/mol [10][11] |

| Appearance | White prismatic needles or powder[9] | White solid[12] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[7][8] | Soluble in acetone, benzene, chloroform, and ethanol.[12] |

| Melting Point | 148–151 °C[7] | 133-136°C[12] |

| Primary Application | Immunosuppressive drug[1][2][3][4] | Internal standard for mass spectrometry[5][6] |

Mechanism of Action: The Calcineurin-NFAT Signaling Pathway

The immunosuppressive effects of Cyclosporin A are primarily mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[1][2][3][4]

-

Binding to Cyclophilin: Cyclosporin A readily diffuses into T-lymphocytes and binds to its intracellular receptor, cyclophilin.[2][3]

-

Inhibition of Calcineurin: The Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2][3]

-

Prevention of NFAT Dephosphorylation: Calcineurin is responsible for dephosphorylating the transcription factor NFAT. By inhibiting calcineurin, Cyclosporin A prevents this dephosphorylation.[2][3]

-

Inhibition of Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus. This blockage prevents the transcription of genes encoding for pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[1][3]

-

Suppression of T-cell Activation: The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation, thereby suppressing the immune response.[1][4]

While this compound is not intended for therapeutic use, its structural similarity suggests it would interact with the same biological targets. However, its primary application as an internal standard means its biological activity is not a focus of research.

References

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. esschemco.com [esschemco.com]

- 4. Solution structure of cyclosporin A and a nonimmunosuppressive analog bound to fully deuterated cyclophilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyclosporin-clinical-pharmacokinetics - Ask this paper | Bohrium [bohrium.com]

- 6. Cyclosporin pharmacokinetics after intravenous and oral administration in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Activity of cyclosporin A and a non-immunosuppressive cyclosporin against multidrug resistant leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6605593B1 - Deuterated cyclosporine analogs and their use as immunomodulating agents - Google Patents [patents.google.com]

- 12. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclosporin A Acetate-d4: A Comprehensive Technical Guide for its Application as a Stable Isotope-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyclosporin A acetate-d4, a stable isotope-labeled internal standard essential for the accurate quantification of Cyclosporin A in complex biological matrices. This document details the core principles of its application, provides established experimental protocols, and presents key quantitative data to support its use in regulated bioanalysis.

Introduction to Cyclosporin A and the Need for Stable Isotope-Labeled Standards

Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant to prevent organ transplant rejection and to treat various autoimmune disorders.[1][2] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Cyclosporin A in whole blood is crucial for optimizing treatment efficacy while minimizing toxicity.[3][4][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for TDM of Cyclosporin A, offering high sensitivity and specificity.[6] The accuracy and reliability of LC-MS/MS assays heavily depend on the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice as it co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. The deuterium-labeled analog, Cyclosporin A-d4, is commonly used for this purpose.[6][7]

Physicochemical Properties of this compound

This compound is a deuterated analog of Cyclosporin A acetate. The introduction of four deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, without significantly altering its chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆₄H₁₀₉D₄N₁₁O₁₃ | [8][9] |

| Molecular Weight | ~1248.67 g/mol | [8] |

| Purity (by HPLC) | Typically >97% | [8] |

| Isotopic Purity | Typically >98% atom D | [8] |

| Appearance | White solid | [8] |

| Synonyms | B 3-243-d4; O-Acetyl-C91-cyclosporin A-d4; O-Acetylcyclosporin A-d4; SDZ 33-243-d4 | [8] |

Mechanism of Action of Cyclosporin A: A Signaling Pathway

Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-mediated activation of T-cells. The following diagram illustrates the key steps in this signaling pathway.

As depicted, Cyclosporin A enters the T-cell and binds to its intracellular receptor, cyclophilin.[1] This complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2] The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), which is required for its translocation into the nucleus.[1] Consequently, NFAT cannot activate the transcription of genes for interleukin-2 (IL-2) and other cytokines, leading to a suppression of the T-cell-mediated immune response.[1]

Experimental Protocols for Quantification of Cyclosporin A using this compound

The following sections provide a detailed workflow and specific protocols for the analysis of Cyclosporin A in whole blood using this compound as an internal standard.

Experimental Workflow

The general workflow for the bioanalysis of Cyclosporin A is outlined below.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting Cyclosporin A from whole blood.

Materials:

-

Whole blood collected in EDTA tubes.

-

This compound internal standard solution.

-

Precipitating agent: 0.05 M Zinc Sulfate in 50% Methanol/Water or Acetonitrile.[1]

-

Vortex mixer.

-

Centrifuge.

Protocol:

-

To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add a specific volume of the this compound internal standard solution.

-

Add 200-400 µL of the cold precipitating agent.[1]

-

Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

| Parameter | Typical Conditions | Reference(s) |

| LC System | Agilent 1260 LC system or equivalent | [7] |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.7 µm) | [1] |

| Mobile Phase A | 2 mM Ammonium acetate and 0.1% Formic acid in water | [1] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic acid | [1] |

| Flow Rate | 0.5 mL/min | [1] |

| Column Temperature | 40-60 °C | |

| Injection Volume | 5-20 µL |

Mass Spectrometry Parameters:

| Parameter | Typical Settings | Reference(s) |

| Mass Spectrometer | Agilent 6460 or 6470 Triple Quadrupole, SCIEX API 5000 or equivalent | [7] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |

| MRM Transitions | See table below | [7] |

| Drying Gas Temperature | 225-350 °C | [7] |

| Nebulizer Pressure | 35-50 psi | [7] |

| Capillary Voltage | 4000-5500 V | [7] |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Cyclosporin A | 1219.9 | 1202.8 | 12 |

| Cyclosporin A-d4 | 1223.9 | 1206.8 | 12 |

| Note: The precursor ion for Cyclosporin A is often the ammonium adduct [M+NH₄]⁺. |

Quantitative Data and Method Performance

The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical performance characteristics from published methods.

| Parameter | Cyclosporin A | Internal Standard | Reference(s) |

| Linearity Range | 1.95 - 2000 ng/mL | Cyclosporin A-d4 | [7] |

| 5.85 - 1890 ng/mL | Cyclosporin A-d12 | [1] | |

| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL | Cyclosporin A-d4 | [7] |

| 5.85 ng/mL | Cyclosporin A-d12 | [1] | |

| Intra-day Precision (%CV) | < 15% | [6] | |

| Inter-day Precision (%CV) | < 15% | [6] | |

| Accuracy (%Bias) | ± 15% | [6] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Cyclosporin A in clinical and research settings. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies effectively mitigates matrix effects and other sources of analytical variability, ensuring high-quality data for therapeutic drug monitoring and pharmacokinetic studies. The detailed protocols and performance data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays for Cyclosporin A.

References

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Cyclosporine A, Tacrolimus, Sirolimus, and Everolimus in Whole-Blood Samples by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a novel UPLC-HRMS method for human whole-blood cyclosporine and comparison with a CMIA immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. Liquid chromatographic-electrospray mass spectrometric determination of cyclosporin A in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Understanding the Immunosuppressive Effects of Cyclosporin A Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the immunosuppressive effects of Cyclosporin A (CsA) and its analogs. It delves into the core mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.

Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway

Cyclosporin A is a potent immunosuppressive agent that primarily exerts its effects by inhibiting the activation of T-cells, which are key players in the adaptive immune response.[1] The core of its mechanism involves the disruption of the calcineurin-NFAT signaling pathway.[2][3]

Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, leading to the activation of the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin.[4] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a crucial transcription factor.[1] This dephosphorylation exposes a nuclear localization signal on NFAT, allowing it to translocate from the cytoplasm into the nucleus.[3] Once in the nucleus, NFAT binds to specific DNA sequences in the promoter regions of various genes, most notably the gene encoding Interleukin-2 (IL-2).[1][3] IL-2 is a critical cytokine for T-cell proliferation and activation, and its production is a hallmark of a robust immune response.[1]

Cyclosporin A disrupts this cascade by first binding to its intracellular receptor, cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase.[5][6] The resulting CsA-CypA complex then binds to calcineurin, sterically hindering its phosphatase activity.[1][5][7] By inhibiting calcineurin, CsA prevents the dephosphorylation of NFAT, thereby blocking its nuclear translocation and the subsequent transcription of IL-2 and other pro-inflammatory cytokines like IFN-γ and TNF-α.[3][8] This ultimately leads to a suppression of T-cell-mediated immune responses. The B subunit of calcineurin has been shown to be necessary for this inhibitory interaction.[7]

The immunosuppressive activity of CsA analogs is largely dependent on their ability to form a stable complex with cyclophilin and for this complex to effectively inhibit calcineurin.[5] Modifications to the CsA molecule can significantly alter these binding affinities and, consequently, the immunosuppressive potency.

Caption: Cyclosporin A signaling pathway.

Structure-Activity Relationships of Cyclosporin A Analogs

The immunosuppressive activity of CsA is highly dependent on its specific chemical structure. The cyclic undecapeptide has two main functional domains: one that binds to cyclophilin and another that, as part of the complex, interacts with and inhibits calcineurin.[5] Modifications at different amino acid positions of the CsA molecule can lead to analogs with varying degrees of immunosuppressive potency.

-

Residues 1, 2, 3, and 11: These amino acids are crucial for the interaction with the lymphocyte receptor.[9]

-

Residues 4 and 6: The leucine side chains at these positions are critical for the interaction of the CsA-cyclophilin complex with calcineurin.[5]

-

Residue 8: Modifications at this position can also significantly impact immunosuppressive activity.[9]

-

Non-immunosuppressive Analogs: Some CsA analogs have been developed that have altered binding to human cyclophilin A and a reduced ability to inhibit calcineurin in T-cells.[10] These non-immunosuppressive analogs are valuable tools for studying the other biological activities of cyclosporins and may have therapeutic potential in other areas, such as antiviral or anticancer treatments.[6][11][12] For example, O-acetyl cyclosporin A is a non-immunosuppressive analog that has been studied for its effects on cancer cells.[11]

Quantitative Analysis of Immunosuppressive Activity

The immunosuppressive potency of CsA and its analogs is typically quantified by determining their 50% inhibitory concentration (IC50) in various in vitro assays. These assays measure the ability of the compounds to inhibit T-cell proliferation or cytokine production.

| Compound | Assay | Target/Stimulus | Cell Type | IC50 | Reference |

| Cyclosporin A | Lymphocyte Proliferation | Mitogen (PHA) | Human PBMC | ~19 µg/L | [13] |

| Cyclosporin G | Lymphocyte Proliferation | Mitogen (PHA) | Human PBMC | ~60 µg/L | [13] |

| Cyclosporin A | Calcineurin Phosphatase Activity | RII phosphopeptide | Purified enzyme | ~30 nM | [4] |

| Cyclosporin A | P-glycoprotein Inhibition | Calcein-AM efflux | MDR-CEM cells | 3.4 µM | [14] |

| SDZ 214-103 | P-glycoprotein Inhibition | Calcein-AM efflux | MDR-CEM cells | 1.6 µM | [14] |

| Cyclosporin A | IL-2 Production | PHA | Human PBMC | Not specified | [15] |

| Cyclosporin A | IFN-γ Production | PHA | Human PBMC | Not specified | [15] |

| Cyclosporin C | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Similar to CsA | [16] |

| Cyclosporin D | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16] |

| Metabolite M17 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Less active than CsA | [16][17] |

| Metabolite M1 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16][17] |

| Metabolite M21 | Lymphocyte Proliferation | Mitogens | Mouse lymphocytes | Weakly active | [16][17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the immunosuppressive effects of Cyclosporin A analogs.

Calcineurin Phosphatase Activity Assay

This assay directly measures the ability of a CsA analog-cyclophilin complex to inhibit the enzymatic activity of calcineurin.

Principle: The phosphatase activity of calcineurin is measured by its ability to dephosphorylate a specific substrate, such as the RII phosphopeptide. The amount of free phosphate released is then quantified.

Detailed Methodology: [18]

-

Preparation of CsA Analog-Cyclophilin Complex:

-

Incubate a known concentration of the CsA analog (e.g., from a stock solution in DMSO) with recombinant human cyclophilin A in assay buffer for 60 minutes at room temperature. This allows for the formation of the inhibitory complex.

-

-

Reaction Setup:

-

In a 96-well plate, add recombinant calmodulin and recombinant calcineurin.

-

Add the pre-formed CsA analog-cyclophilin complex to the wells containing calcineurin and calmodulin.

-

Incubate at room temperature for 30 minutes to allow the complex to bind to calcineurin.

-

-

Enzymatic Reaction:

-

Initiate the phosphatase reaction by adding the RII phosphopeptide substrate.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

-

Detection:

-

Stop the reaction and quantify the amount of free phosphate released using a developing reagent (e.g., Malachite Green-based reagent).

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of calcineurin activity for each concentration of the CsA analog.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the analog concentration and fitting the data to a dose-response curve.

-

References

- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. The immunosuppressive drugs cyclosporin A and FK506 inhibit calcineurin phosphatase activity and gene transcription mediated through the cAMP-responsive element in a nonimmune cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytokine production by cyclosporin A and transforming growth factor beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclosporine: Chemistry, Structure-Activity Relationships and Mode of Action | Semantic Scholar [semanticscholar.org]

- 10. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo comparative studies on immunosuppressive properties of cyclosporines A, C, D and metabolites M1, M17 and M21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro immunosuppressive properties of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclosporin A acetate-d4 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclosporin A (CsA) is a potent cyclic undecapeptide isolated from the fungus Tolypocladium inflatum that has revolutionized the field of organ transplantation and the treatment of autoimmune diseases due to its immunosuppressive properties.[1] Cyclosporin A acetate-d4 (CsA-d4) is a deuterated analog of Cyclosporin A acetate, a derivative of CsA. The incorporation of deuterium atoms makes CsA-d4 a valuable tool in in vitro research, primarily as an internal standard for quantitative analysis by mass spectrometry. This guide provides a comprehensive overview of the core principles of CsA's mechanism of action, its applications in in vitro studies, detailed experimental protocols, and relevant signaling pathways. While the biological effects described herein are based on studies with the non-deuterated Cyclosporin A, the deuterated form is expected to exhibit analogous bioactivity.

Core Mechanism of Action

The primary immunosuppressive effect of Cyclosporin A is mediated through the inhibition of T-lymphocyte activation.[1][2] This is achieved by a multi-step process initiated by the binding of CsA to a cytosolic protein, cyclophilin A (CypA).[2] The resulting CsA-CypA complex then binds to and inhibits the calcium/calmodulin-dependent serine-threonine phosphatase, calcineurin.[1][3][4]

The inhibition of calcineurin is the pivotal step in CsA's mechanism of action.[1][4] Under normal conditions, T-cell receptor (TCR) activation leads to an increase in intracellular calcium, which activates calcineurin. Activated calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][4] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the transcription of genes encoding various cytokines, most notably Interleukin-2 (IL-2).[1][2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation. By inhibiting calcineurin, CsA prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 production and halting the T-cell-mediated immune response.[1][2][4]

In Vitro Applications of Cyclosporin A and its Deuterated Analog

The primary in vitro application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Cyclosporin A in biological samples.[2][5][6][7][8] This is crucial for therapeutic drug monitoring in clinical settings and for pharmacokinetic/pharmacodynamic (PK/PD) studies in drug development.

The non-deuterated form, Cyclosporin A, is extensively used in a variety of in vitro assays to study its immunosuppressive and other biological effects. These studies provide valuable insights into its mechanism of action and potential therapeutic applications. Key in vitro applications include:

-

Assessment of T-cell Proliferation and Activation: CsA is used to inhibit T-cell proliferation and activation in response to various stimuli.

-

Cytokine Production Assays: A major application is to study the inhibitory effect of CsA on the production of a range of cytokines, not limited to IL-2.[1][3][4][9][10]

-

NFAT Activation and Translocation Studies: CsA is a standard tool to investigate the calcineurin-NFAT signaling pathway.[11][12][13][14][15]

-

Studies on Non-Immune Cells: The effects of CsA are also investigated in other cell types, such as epithelial cells, endothelial cells, and fibroblasts, to understand its broader biological activities and potential side effects.[16]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data on the inhibitory effects of Cyclosporin A from various in vitro studies.

| Cell Type | Stimulus | Cytokine Inhibited | IC50 (ng/mL) | Reference |

| Human Mononuclear Cells | Phorbol 12-myristate 13-acetate (PMA) + Ionomycin | IL-2 | 20 - 60 | [10] |

| Human Mononuclear Cells | PMA + Ionomycin | IL-4 | 20 - 60 | [10] |

| Human Mononuclear Cells | PMA + Ionomycin | IL-5 | 20 - 60 | [10] |

| Human Mononuclear Cells | PMA + Ionomycin | IFN-γ | 20 - 60 | [10] |

| Human Mononuclear Cells | PMA + Ionomycin | TNF-α | 20 - 60 | [10] |

| Human Mononuclear Cells | Staphylococcus aureus enterotoxin A (SEA) | TNF-α | 100 - 500 | [1] |

| Cell Line | Parameter Measured | Effect of Cyclosporin A (Concentration) | Reference |

| U937 | Basal IL-8 secretion | Significant reduction at 200 ng/mL | [9] |

| Y79, Weri-RB1 | Proliferation | Dose-dependent antiproliferative effects | [13] |

| Y79 | NFAT-mediated reporter gene transcription | Potent inhibition | [13] |

| Jurkat | NFAT-luciferase reporter activation (PMA/Ionomycin) | Inhibition | [14] |

| Myoblasts | Myoblast fusion | Inhibition | [17] |

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of Cyclosporin A on T-cell proliferation.

Methodology:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate.

-

Treatment: Add varying concentrations of Cyclosporin A (or this compound for comparative studies) to the wells. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assessment: Add a proliferation indicator such as [³H]-thymidine or a colorimetric reagent (e.g., WST-1) and incubate for an additional 4-18 hours.

-

Measurement: Measure the incorporation of [³H]-thymidine using a scintillation counter or the absorbance of the colorimetric product using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of proliferation compared to the stimulated control.

Cytokine Production Assay by ELISA

Objective: To quantify the effect of Cyclosporin A on the production of specific cytokines.

Methodology:

-

Cell Culture and Treatment: Follow steps 1-4 of the T-cell proliferation assay.

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples. Determine the percentage of inhibition of cytokine production by Cyclosporin A.

NFAT Nuclear Translocation Assay by Immunofluorescence

Objective: To visualize the effect of Cyclosporin A on the nuclear translocation of NFAT.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) on glass coverslips.

-

Treatment and Stimulation: Treat the cells with Cyclosporin A followed by stimulation with PMA and ionomycin.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding and then incubate with a primary antibody against NFAT. Follow with a fluorescently labeled secondary antibody.

-

Counterstaining: Stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on slides and visualize using a fluorescence microscope.

-

Analysis: Observe the localization of NFAT (cytoplasmic vs. nuclear) in treated and untreated cells.

Signaling Pathways

Calcineurin-NFAT Signaling Pathway and its Inhibition by Cyclosporin A

The following diagram illustrates the central mechanism of action of Cyclosporin A.

Logical Workflow for In Vitro Evaluation of Cyclosporin A

This diagram outlines the logical steps for an in vitro study of Cyclosporin A.

Conclusion

This compound is an indispensable tool for the accurate quantification of Cyclosporin A in in vitro and clinical samples. The extensive body of research on Cyclosporin A provides a solid foundation for designing and interpreting in vitro studies aimed at understanding its immunosuppressive effects and other biological activities. The experimental protocols and signaling pathway information provided in this guide serve as a comprehensive resource for researchers in the field of immunology and drug development.

References

- 1. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. agilent.com [agilent.com]

- 8. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of cyclosporin A on inflammatory cytokine production by U937 monocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of FK506 and cyclosporin A on cytokine production studied in vitro at a single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activation of nuclear factor of activated T cells in a cyclosporin A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclosporin-A sensitive induction of NF-AT in murine B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation and Cellular Localization of the Cyclosporine A-sensitive Transcription Factor NF-AT in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclosporine induces different responses in human epithelial, endothelial and fibroblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct effects of cyclosporin A and cyclophosphamide on differentiation of normal human myoblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Quantitative Analysis of Cyclosporin A in Whole Blood Using Cyclosporin A Acetate-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Cyclosporin A (CsA) in whole blood using Cyclosporin A acetate-d4 as an internal standard (IS) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). CsA is a potent immunosuppressant widely used in organ transplantation and for treating autoimmune diseases.[1][2] Due to its narrow therapeutic index and significant pharmacokinetic variability, therapeutic drug monitoring (TDM) is essential to optimize efficacy while minimizing toxicity.[3] The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by correcting for variations during sample preparation and analysis. This protocol is intended for researchers, scientists, and professionals involved in drug development and clinical analysis.

Introduction to Cyclosporin A and the Role of Internal Standards

Cyclosporin A is a calcineurin inhibitor that suppresses the immune system by blocking T-cell activation.[4][5] It binds to its intracellular receptor, cyclophilin, and the resulting complex inhibits the phosphatase activity of calcineurin.[6][7] This action prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), blocking its translocation to the nucleus and subsequent transcription of cytokine genes like Interleukin-2 (IL-2), which are crucial for T-cell proliferation.[2][4][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for TDM of immunosuppressants due to its high specificity, sensitivity, and accuracy compared to immunoassays, which can suffer from cross-reactivity with metabolites.[1] In LC-MS/MS, an internal standard is crucial for accurate quantification. An ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound. This internal standard co-elutes with the analyte and behaves similarly during sample extraction and ionization, thereby compensating for matrix effects and procedural losses.

Cyclosporin A Signaling Pathway

The primary mechanism of action for Cyclosporin A involves the inhibition of the calcineurin-NFAT signaling pathway in T-cells. This pathway is critical for the transcription of genes that mediate the immune response.

Caption: Cyclosporin A mechanism of action in T-cells.

Experimental Protocol

This protocol outlines a method for the quantification of Cyclosporin A in whole blood using LC-MS/MS with this compound as the internal standard.

Materials and Reagents

-

Cyclosporin A (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Zinc Sulfate

-

Drug-free whole blood (EDTA anticoagulant) for calibration standards and quality controls

Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of Cyclosporin A and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Cyclosporin A stock solution with methanol/water (50:50, v/v) to prepare working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of approximately 30 ng/mL.[1][8]

-

Precipitation Reagent: Prepare a solution of 0.05 M zinc sulfate in methanol containing 30 ng/mL of this compound.[1][8]

Sample Preparation (Protein Precipitation)

-

Pipette 20 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.[1][8]

-

Add 400 µL of the cold precipitation reagent (containing the internal standard).[1][8]

-

Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.[8]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on an LC-MS/MS system, typically a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 or CN, e.g., 50 x 2.1 mm, 2.7 µm[1] |

| Mobile Phase A | 2 mM Ammonium Acetate and 0.1% Formic Acid in Water[9] |

| Mobile Phase B | Methanol[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 5-10 µL |

| Column Temperature | 40-50°C |

| Gradient | Isocratic or gradient elution (e.g., starting at 65% B)[9][10] |

| Run Time | 2-5 minutes[1][9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~3500 V[11] |

| Source Temperature | ~325°C[11] |

| Dwell Time | ~100-120 msec[1] |

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Cyclosporin A | 1220.0 ([M+NH₄]⁺)[9][10] | 1203.0[9][10] |

| Cyclosporin A-d4 | 1224.0 ([M+NH₄]⁺) | 1207.0 |

Note: The exact m/z values for Cyclosporin A-d4 may vary slightly based on the specific labeled positions. The values presented are theoretical for a +4 Da shift. The ammonium adduct ([M+NH₄]⁺) is often monitored for enhanced sensitivity.[9][10] Other deuterated standards like CsA-d12 (m/z 1232.0 → 1215.2) have also been successfully used.[1]

Data Analysis and Validation

Calibration and Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Cyclosporin A to the internal standard (this compound) against the nominal concentration of the calibrators.

-

A linear regression with a weighting factor of 1/x is typically used. The linear range can be established, for example, from 5 to 2000 ng/mL.[1][12]

-

The concentration of Cyclosporin A in unknown samples is determined from the calibration curve.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines. Key parameters are summarized below.

Table 4: Typical Method Validation Performance

| Parameter | Typical Acceptance Criteria/Value |

| Linearity (r²) | >0.99[1] |

| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL[3][11] |

| Intra- and Inter-day Precision (%CV) | <15% (<20% at LLOQ)[3] |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[3] |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Assessed under various storage and handling conditions[11] |

Experimental and Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and accuracy.

Caption: Workflow for CsA analysis using an internal standard.

Conclusion

The protocol described provides a robust and reliable method for the quantification of Cyclosporin A in whole blood. The use of this compound as an internal standard is critical for achieving the high accuracy and precision required for therapeutic drug monitoring. This LC-MS/MS method minimizes interferences and matrix effects, making it a superior alternative to traditional immunoassays for both clinical and research applications.

References

- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. waters.com [waters.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Validation of a dried blood spot LC-MS/MS approach for cyclosporin A in cat blood: comparison with a classical sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Cyclosporin A in Whole Blood using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and high-throughput method for the quantitative analysis of Cyclosporin A (CsA) in whole blood. The protocol utilizes a simple protein precipitation step for sample preparation, incorporating a deuterated internal standard (CsA-d12) to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity, making this method ideal for therapeutic drug monitoring (TDM) research and other applications in drug development.

Introduction

Cyclosporin A is a potent immunosuppressant widely used in organ transplantation to prevent rejection and in the treatment of autoimmune diseases.[1][2][3] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, routine monitoring of CsA blood concentrations is crucial to optimize dosage, maximize efficacy, and minimize toxicity.[2][4][5] While immunoassays are available, LC-MS/MS has become the gold standard for CsA analysis due to its superior specificity, sensitivity, and accuracy, which helps to avoid cross-reactivity with CsA metabolites.[1][6][7]

The use of a stable isotope-labeled internal standard, such as a deuterated form of Cyclosporin A (e.g., CsA-d4 or CsA-d12), is critical for reliable quantification.[1][2][8] The internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis.[8] This application note provides a detailed protocol for a one-step protein precipitation method for sample preparation of whole blood for CsA analysis using CsA-d12 as the internal standard.

Experimental Protocol

This protocol is a modified one-step protein precipitation method suitable for high-throughput analysis.[1][6]

Materials and Reagents:

-

Cyclosporin A (CsA) standard (≥95% purity)

-

[2H12]-Cyclosporin A (CsA-d12) internal standard (IS)

-

Methanol (HPLC grade)

-

Zinc Sulfate (analytical grade)

-

Ultrapure water (18.2 MΩ·cm resistivity)

-

EDTA anti-coagulated whole blood

Equipment:

-

Vortex mixer

-

Microcentrifuge

-

Precision pipettes

-

1.5 mL polypropylene microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Internal Standard Working Solution: Prepare a working solution of CsA-d12 in 50% methanol/water at a concentration of 30.0 ng/mL.[1][6]

-

Preparation of Sample Pretreatment Reagent: Prepare the pretreatment reagent by dissolving zinc sulfate in the CsA-d12 working solution to a final concentration of 0.05 M.[1][6]

-

Sample Precipitation:

-

Vortexing and Centrifugation:

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]

-

LC-MS/MS Analysis: Inject an appropriate volume (e.g., 20 µL) of the supernatant into the LC-MS/MS system.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for Cyclosporin A analysis using a deuterated internal standard, based on data from various studies.

| Parameter | Result | Reference |

| Linearity Range | 2 - 1250 ng/mL | [8] |

| 10 - 1500 µg/L | [9] | |

| Intra-assay Precision (CV%) | 0.9 - 14.7% | [8] |

| ≤10% | [7] | |

| Inter-assay Precision (CV%) | 2.5 - 12.5% | [8] |

| ≤10% | [7] | |

| Accuracy | 89 - 138% (Intra-assay) | [8] |

| 90 - 113% (Inter-assay) | [8] | |

| Recovery | 76.6 - 84% | [8] |

| 89.4 - 104.7% (Spiked) | [6] | |

| >85% | [10][11] | |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [8] |

| 10 µg/L | [9] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Caption: Workflow for Cyclosporin A sample preparation and analysis.

Mechanism of Action of Cyclosporin A

This diagram outlines the signaling pathway through which Cyclosporin A exerts its immunosuppressive effects.

Caption: Cyclosporin A signaling pathway in T-cells.

Conclusion

The described sample preparation method using a deuterated internal standard followed by LC-MS/MS analysis provides a reliable, accurate, and high-throughput approach for the quantification of Cyclosporin A in whole blood. The simple one-step protein precipitation protocol is amenable to automation, further increasing sample throughput for clinical research and drug development applications. The use of a deuterated internal standard is essential for mitigating matrix effects and ensuring the high quality of the analytical data.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. academic.oup.com [academic.oup.com]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic drug monitoring of cyclosporin. Practical applications and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultra fast liquid chromatography-tandem mass spectrometry routine method for simultaneous determination of cyclosporin A, tacrolimus, sirolimus, and everolimus in whole blood using deuterated internal standards for cyclosporin A and everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Automated solid-phase extraction and liquid chromatography for assay of cyclosporine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Calcineurin Inhibitors Using Cyclosporin A acetate-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust high-throughput screening (HTS) cascade for the identification and characterization of novel calcineurin inhibitors. The workflow integrates a primary cell-based screen utilizing a Nuclear Factor of Activated T-cells (NFAT) reporter gene assay with a secondary confirmatory analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Cyclosporin A is employed as a reference compound in the primary screen, while its stable isotope-labeled analog, Cyclosporin A acetate-d4, serves as an internal standard for precise quantification in the secondary assay. This multi-tiered approach ensures both high throughput and accuracy in the discovery of potential immunosuppressive agents targeting the calcineurin signaling pathway.

Introduction

Cyclosporin A is a potent immunosuppressant that acts by inhibiting calcineurin, a crucial phosphatase in the T-cell activation pathway.[1][2][3] Calcineurin dephosphorylates the NFAT transcription factor, enabling its translocation to the nucleus and subsequent activation of genes essential for the immune response, such as Interleukin-2 (IL-2).[2] By blocking this pathway, Cyclosporin A effectively suppresses T-cell proliferation.

The discovery of novel calcineurin inhibitors is of significant interest for the development of new therapeutics for autoimmune diseases and organ transplantation with potentially improved efficacy and reduced side effects. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to identify new chemical entities with desired biological activity.[4][5]

Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug discovery, particularly in quantitative bioanalysis. Their use as internal standards in mass spectrometry allows for highly accurate and precise measurement of analyte concentrations by correcting for variations in sample processing and instrument response. This application note describes a comprehensive HTS workflow that leverages both a cell-based functional assay and a highly sensitive analytical method incorporating this compound for the discovery and validation of new calcineurin inhibitors.